Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride
Description
Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride is a synthetic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with an ethyl carboxylate ester and a 1-aminoethyl group. The hydrochloride salt enhances its stability and solubility in polar solvents. Its molecular formula is C₁₂H₂₂ClNO₄, with a molecular weight of 279.77 g/mol .
Properties
IUPAC Name |
ethyl 4-(1-aminoethyl)oxane-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3.ClH/c1-3-14-9(12)10(8(2)11)4-6-13-7-5-10;/h8H,3-7,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTSOVBASZAKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)C(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride involves several steps. The synthetic routes typically include the reaction of ethyl oxane-4-carboxylate with 1-aminoethanol under specific conditions to form the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Pharmaceutical Development
The compound is recognized for its potential pharmacological properties, particularly as an amino acid derivative. Amino acid derivatives often influence neurotransmitter systems, suggesting that Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride may have therapeutic effects in areas such as:
- Neurology : Potential applications in treating neurological disorders due to its influence on neurotransmitter activity.
- Pain Management : Similar compounds have been explored for their analgesic properties, indicating that this compound may also exhibit such effects.
Synthetic Organic Chemistry
This compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the formation of various derivatives, which can be utilized in drug discovery and development processes. The compound can participate in diverse reactions, including:
- Condensation Reactions : Useful for creating complex molecules.
- Substitution Reactions : Facilitates the introduction of different functional groups into existing structures.
Biochemical Research
The biological activity of this compound is an area of ongoing research. While specific activities have not been extensively documented, similar amino acid derivatives are known to exhibit significant biological effects. Potential areas of investigation include:
- Anticancer Activity : Exploring its effects on cancer cell lines, similar to studies conducted on other amino acid derivatives.
- Antioxidant Properties : Investigating the compound's ability to scavenge free radicals and protect against oxidative stress.
Case Studies and Research Findings
Recent studies have highlighted various applications of similar compounds that provide insights into potential uses for this compound:
- Anticancer Activity : Research has shown that certain amino acid derivatives exhibit promising anticancer activity against lung cancer cells. This suggests that further investigation into this compound's effects on cancer cell lines could yield valuable therapeutic insights .
- Electrochemical Behavior : Studies on related compounds have demonstrated significant electrochemical properties, indicating that this compound may also possess interesting electrochemical characteristics that could be explored for biosensor applications .
- Synthesis Optimization : The optimization of synthetic routes for similar compounds has led to improved yields and purity, highlighting the importance of refining synthesis methods for this compound to enhance its availability for research purposes .
Mechanism of Action
The mechanism of action of Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Structural and Functional Insights
Ring System Variations Oxane vs. Cyclohexane: The oxane ring in the reference compound provides an oxygen heteroatom, altering electronic properties compared to cyclohexane analogs. Bicyclic Systems: The bicyclo[2.1.1]hexane analog () imposes severe steric constraints, limiting its utility in flexible binding pockets but enhancing metabolic stability .
Substituent Effects Aminoethyl vs. Hydroxyl/Amino Groups: The 1-aminoethyl group in the reference compound introduces a primary amine, enabling salt formation or hydrogen bonding. In contrast, hydroxyl groups () or secondary amines () modify polarity and hydrogen-bonding capacity.
Pharmacophoric Elements
- Pyridinyl and Piperidinyl Groups : Y-27632 () incorporates a pyridinyl moiety, which may interact with aromatic residues in enzyme active sites. Piperidinyl substituents () introduce tertiary amines, influencing pH-dependent solubility .
Biological Activity
Ethyl 4-(1-aminoethyl)oxane-4-carboxylate hydrochloride is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activities, particularly in modulating enzymatic functions and interacting with biological macromolecules. This article reviews the biological activity of this compound, highlighting its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is classified as an amino acid derivative. Its molecular formula is C₉H₁₅ClN₂O₃, with a molecular weight of approximately 195.68 g/mol. The compound appears as a white crystalline powder, soluble in water and methanol, which facilitates its use in various biochemical assays and synthetic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and enzymes, potentially influencing their activity.
- Electrostatic Interactions : The presence of charged groups allows for electrostatic interactions with negatively charged sites on enzymes or receptors.
- Binding Affinity : The oxane ring structure may enhance binding affinity to various biological targets, leading to modulation of biochemical pathways.
Case Studies and Research Findings
- Inhibition Studies : In a study examining the inhibition of specific enzymes by amino acid derivatives, compounds structurally related to this compound showed varying degrees of inhibitory action against target enzymes involved in metabolic pathways. These findings underscore the potential for this compound to serve as a lead in drug development .
- Synthesis and Evaluation : Research has focused on synthesizing derivatives of this compound to evaluate their biological activities. For instance, modifications at the oxane ring have been explored to enhance binding properties and selectivity towards specific biological targets .
- Pharmacological Profiling : A comparative analysis of similar compounds revealed that variations in functional groups significantly affect biological activity. For instance, compounds with additional hydroxyl groups exhibited increased solubility and bioavailability, which are critical factors in drug design .
Table: Comparison of Similar Compounds
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| Ethyl 4-(1-aminoethyl)oxane-4-carboxylate HCl | Contains an oxane ring and amino group | Potential antimicrobial and anticancer properties |
| Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate HCl | Heterocyclic structure with nitrogen | Antimicrobial activity |
| Ethyl 4-(aminomethyl)cyclohexane-1-carboxylate HCl | Cyclohexane ring with aminomethyl group | Exhibits anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
